molecular formula C6H9N3O2 B6283195 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylic acid CAS No. 1368364-31-1

5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B6283195
CAS No.: 1368364-31-1
M. Wt: 155.2
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Description

5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of 1,3-dimethyl-1H-pyrazol-5-amine with ethyl acetoacetate under acidic conditions to form the corresponding pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as Amberlyst-70, which is thermally stable and cost-effective, are often employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Scientific Research Applications

5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1,4-dimethyl-1H-pyrazole-5-carboxylic acid
  • 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
  • 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylic acid

Uniqueness

5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1368364-31-1

Molecular Formula

C6H9N3O2

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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